3,3'-Diselenobispropionic acid
Description
Overview of Selenium in Chemical and Biological Systems
Selenium is a micronutrient essential for various physiological functions, primarily through its incorporation into selenoproteins, a class of proteins that play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function. nih.gov The biological importance of selenium has spurred extensive research into the synthesis and properties of organoselenium compounds, which often mimic the functions of these natural selenoproteins.
The Unique Redox Properties of Selenium in Organic Compounds
Organoselenium compounds are characterized by their versatile redox chemistry. rsc.org The selenium atom can exist in various oxidation states, from -2 in selenides to +6 in selenones. tandfonline.com This ability to readily undergo oxidation and reduction is central to their function as antioxidants and enzyme mimics. tandfonline.comtandfonline.com Specifically, they are known to be excellent scavengers of reactive oxygen species (ROS) and can catalyze the reduction of harmful peroxides, a process similar to the action of the selenoenzyme glutathione (B108866) peroxidase (GPx). tandfonline.comresearchgate.netnih.gov The antioxidant activity of these compounds is often superior to their sulfur analogs, a difference attributed to the lower bond energy and higher polarizability of the carbon-selenium and selenium-selenium bonds compared to their sulfur counterparts. tandfonline.comresearchgate.net This enhanced reactivity allows for faster and more efficient neutralization of oxidizing agents. tandfonline.com
Importance of Diselenide Functionality in Redox Biology and Material Science
The diselenide bond (Se-Se) is a key functional group in many biologically active organoselenium compounds. ontosight.ai This bond is relatively weak (bond energy of approximately 172 kJ/mol) and can be readily cleaved under reducing or oxidizing conditions, making it a dynamic and responsive unit. researchgate.net In redox biology, the reversible cleavage of the diselenide bond to form two selenol (SeH) groups is a fundamental aspect of the catalytic cycle of enzymes like thioredoxin reductase. Synthetic diselenides have been extensively studied for their antioxidant, pro-oxidant, and cytotoxic activities, with potential applications in cancer therapy and chemoprevention. mdpi.com
In material science, the dynamic nature of the diselenide bond is being harnessed to create novel "smart" materials. acs.org The ability of the Se-Se bond to undergo metathesis (exchange) reactions under stimuli like light allows for the development of self-healing polymers, stimuli-responsive materials, and materials with programmable structures. acs.org This dynamic covalent chemistry provides a powerful tool for controlling material properties at the molecular level.
Contextualization of 3,3'-Diselenobispropionic Acid within Diselenide Research
Among the vast array of synthetic organoselenium compounds, this compound (DSePA) has emerged as a molecule of significant interest. nih.govimpurity.com Its structure, featuring two propionic acid moieties linked by a diselenide bond, confers upon it a unique combination of properties that have been the subject of considerable research.
Structural Analogy to Biologically Relevant Selenocystine (B224153)
DSePA is a synthetic analog of the naturally occurring selenoamino acid, selenocystine. nih.govresearchgate.net Selenocystine is the dimeric, oxidized form of selenocysteine (B57510), the 21st proteinogenic amino acid. nih.gov The structural similarity lies in the presence of the diselenide bridge connecting two functionalized alkyl chains. This analogy has been a driving force behind the investigation of DSePA's biological activities, as it is hypothesized to mimic some of the redox functions of selenocysteine and selenocystine in biological systems. researchgate.net Research has shown that DSePA exhibits moderate glutathione peroxidase-like activity and is an effective scavenger of reactive oxygen species, further underscoring its functional relationship to its natural counterpart. researchgate.netnih.gov
Historical and Contemporary Research Trajectories for Similar Propionic Acid Derivatives
Research into propionic acid and its derivatives has a long history, driven by their diverse biological roles and industrial applications. Propionic acid itself is a naturally occurring carboxylic acid and is a key intermediate in the metabolism of various organisms. nih.gov In recent years, scientific interest has expanded to include modified propionic acid derivatives, particularly those incorporating chalcogens.
The synthesis of 3,3'-dithiodipropionic acid, the sulfur analog of DSePA, has been explored for applications in creating cross-linked polymers and as a precursor for other chemical syntheses. google.com In the context of propionic acidemia, a rare metabolic disorder, research has focused on understanding the underlying molecular mechanisms and developing novel therapeutic strategies. stjude.org
The trajectory of research on DSePA itself has evolved from initial synthesis and characterization to in-depth investigations of its redox chemistry and biological effects. nih.govresearchgate.netgoogle.com A significant recent development has been the synthesis and study of a deuterated derivative of DSePA. nih.govrsc.org This research has shown that deuterium (B1214612) labeling can slow down the redox reactions of the molecule, leading to a higher therapeutic index in anticancer studies by reducing its toxicity in non-cancerous cells while maintaining its efficacy in cancerous cells. nih.govrsc.org This highlights a sophisticated approach to fine-tuning the pharmacological properties of this important diselenide.
Properties
IUPAC Name |
3-(2-carboxyethyldiselanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4Se2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJLEYVRLPNPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Se][Se]CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224006 | |
| Record name | Propionic acid, 3,3'-diselenodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7370-58-3 | |
| Record name | Diselenodipropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',3-Diselenodipropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 3,3'-diselenodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7370-58-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',3-DISELENODIPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SP2QS73W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Controlled Derivatization of 3,3 Diselenobispropionic Acid
Established Synthetic Routes to 3,3'-Diselenobispropionic Acid
A primary and well-documented method for synthesizing this compound involves the reaction between an alkali selenide (B1212193) and β-propiolactone. google.com This approach is valued for its directness in forming the desired diselenide structure.
Reaction of Alkali Selenides with β-Propiolactone
The fundamental synthesis involves reacting an alkali selenide, such as sodium selenide, with β-propiolactone in an aqueous solution. google.com This reaction forms an addition product which, after acidification with an acid like hydrochloric acid, yields this compound. google.com The process begins with the dissolution of the alkali selenide in water, followed by the slow, dropwise addition of β-propiolactone. google.com The resulting mixture is then acidified, causing the product to precipitate. google.com The final product can be isolated through methods like extraction. google.com
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of this compound, careful control of reaction parameters is essential. Key factors include the solvent system, temperature, and atmospheric conditions.
The reaction is typically conducted in an aqueous solution. google.com Temperature plays a critical role in the reaction's success. It has been demonstrated that maintaining a low temperature, specifically between -5°C and 5°C, is crucial for the preparation of this compound via this method. google.com One described procedure involves maintaining a bath temperature of 15°C, noting that the addition of β-propiolactone is highly exothermic. google.com In another example, the reaction is conducted at 0°C in boiled distilled water. google.com The choice of solvent and its temperature can significantly impact reaction rates and the stability of intermediates and products. nih.gov The use of co-solvents, such as in acetonitrile/water mixtures, is a common strategy to modify the properties of the reaction medium. nih.gov
Table 1: Effect of Temperature on Synthesis
| Parameter | Condition 1 | Condition 2 |
| Reactants | Sodium Selenide, β-Propiolactone | Sodium Selenide, β-Propiolactone |
| Solvent | Aqueous Solution | Aqueous Solution |
| Temperature | 15°C | 0°C |
| Observation | Significant heat evolution | Controlled reaction |
| Reference | google.com | google.com |
The formation of the diselenide is sensitive to atmospheric conditions, particularly the presence of oxygen. To prevent unwanted side reactions and oxidation, the synthesis should be carried out in an oxygen-free atmosphere. google.com The presence of oxygen can promote the oxidation of selenolate anions, which are key intermediates in the formation of diselenides. beilstein-journals.org In broader organoselenium chemistry, it has been observed that an oxygen atmosphere can facilitate the oxidation of alkyl selenolate anions to form diselenides, which can be beneficial in certain synthetic pathways but must be controlled to achieve the desired product in this specific synthesis. beilstein-journals.org The reaction of volatile selenium species with atmospheric components like ozone is also a known phenomenon, further highlighting the need for a controlled atmosphere. nih.gov
Strategies for Chemical Modification and Derivative Synthesis
Chemical modification of this compound allows for the creation of derivatives with tailored properties. A key strategy is isotopic labeling, which is invaluable for research purposes.
Deuterium (B1214612) Labeling for Isotopic Tracers and Mechanistic Studies
Deuterium labeling, where hydrogen atoms are replaced by their heavier, stable isotope deuterium (D), is a powerful technique for creating isotopic tracers. rsc.orglucerna-chem.ch These labeled compounds are chemically almost identical to their non-deuterated counterparts but can be distinguished by mass spectrometry, making them excellent tools for tracking metabolic pathways and elucidating reaction mechanisms. nih.govmdpi.com
A deuterated derivative of this compound, specifically 3,3'-diselenodipropionic acid-d8 (D-DSePA), has been synthesized. rsc.org The synthesis of this labeled compound was accomplished with a yield of approximately 42%. rsc.org In the mass spectrum analysis, the formation of the deuterated compound, (SeCD₂CD₂COOH)₂, was confirmed by the presence of a characteristic peak corresponding to its mass. nih.gov The use of stable isotopic tracers like D-DSePA is essential for generating kinetic models and understanding cellular mechanisms of action without the risks associated with radioactive isotopes. mdpi.comnih.gov
Esterification and Amidation of the Carboxyl Groups
The presence of two carboxylic acid groups in the this compound (DSePA) molecule offers a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in altering the compound's solubility, reactivity, and ability to conjugate with other molecules.
Formation of Active Esters (e.g., N-Hydroxylsuccinimide Esters)
Active esters are ester functional groups that are highly susceptible to nucleophilic attack, making them excellent acylating agents. wikipedia.org The conversion of the carboxylic acid groups of DSePA into active esters is a common strategy to facilitate subsequent conjugation reactions, particularly with amine-containing molecules like peptides or proteins. N-Hydroxylsuccinimide (NHS) esters are among the most frequently utilized active esters due to their reactivity and commercial availability of the activating agent.
The synthesis of the di-N-hydroxysuccinimide ester of DSePA can be achieved through carbodiimide-mediated coupling. In this reaction, DSePA is treated with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). The carbodiimide (B86325) activates the carboxyl group, which is then attacked by the hydroxyl group of NHS to form the active ester.
While direct synthesis data for the NHS ester of DSePA is not extensively published, the methodology is well-established for its sulfur analog, 3,3'-dithiodipropionic acid. google.comcaymanchem.comsigmaaldrich.com A typical synthesis involves dissolving the diacid, NHS, and a carbodiimide hydrochloride (like EDC-HCl) in an appropriate organic solvent such as dichloromethane (B109758) or dimethylformamide (DMF) and stirring the mixture at room temperature. google.com The reaction for DSePA would proceed as outlined in the table below.
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product |
|---|---|---|---|---|
| This compound | N-Hydroxysuccinimide (NHS) | EDC or DCC | Dichloromethane (DCM) or Dimethylformamide (DMF) | This compound di(N-hydroxysuccinimide ester) |
Other methods for forming active esters involve the use of reagents like triphenylphosphine (B44618) and iodine, which can convert carboxylic acids into various active esters, including those of N-hydroxyphthalimide and pentafluorophenol, offering a versatile, carbodiimide-free alternative. organic-chemistry.org These active esters are crucial intermediates for creating amide and peptide conjugates.
Synthesis of Amide and Peptide Conjugates
The carboxylic acid functionalities of DSePA can be readily converted into amides through reaction with primary or secondary amines, typically using standard peptide coupling conditions. This allows for the conjugation of DSePA to a wide array of molecules, including biologically relevant amines and peptides, to create novel hybrid molecules.
A specific example is the synthesis of an amide conjugate of DSePA with dopamine (B1211576). In one study, DSePA was reacted with dopamine hydrochloride in the presence of Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) as the coupling reagent and triethylamine (B128534) as a base in anhydrous DMF. mdpi.com This reaction yielded the corresponding symmetrical diselenide-dopamine conjugate, 3,3′-Diselenobis{N-[2′′-(3′′′,4′′′-dihydroxyphenyl)ethyl]propanamide}. mdpi.com
| Starting Material | Reagent 1 | Coupling Reagent | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Dopamine hydrochloride | PyBOP | Triethylamine (Et3N) | Anhydrous Dimethylformamide (DMF) | 3,3′-Diselenobis{N-[2′′-(3′′′,4′′′-dihydroxyphenyl)ethyl]propanamide} | 62% |
This same principle of amide bond formation is the foundation for creating peptide conjugates. altabioscience.com The process generally involves activating the carboxyl groups of DSePA (often via the NHS ester as described in 2.2.2.1) and then reacting the activated intermediate with the N-terminal amine or a side-chain amine (e.g., from a lysine (B10760008) residue) of a peptide. youtube.com This covalent linkage can impart the redox-active properties of the diselenide moiety to the peptide, potentially influencing its stability, structure, and biological function. altabioscience.comnih.gov The conjugation of fatty acids to peptides has been shown to modulate their biological activity, suggesting that conjugating DSePA could similarly introduce novel functionalities. nih.gov
Polymerization and Covalent Functionalization for Materials Integration
The bifunctional nature of this compound, with its two terminal carboxylic acid groups, makes it a potential monomer for polymerization reactions. Specifically, it can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would feature a diselenide linkage within the polymer backbone. The presence of the Se-Se bond offers a unique feature: it is a cleavable linkage that can be broken under reducing conditions. This property is highly desirable for creating stimuli-responsive materials, such as drug delivery systems that release their payload in a specific reductive environment.
Furthermore, the carboxylic acid groups of DSePA can be used to covalently functionalize the surfaces of various materials. rsc.org This is a key strategy for modifying the chemical and physical properties of materials. units.it For instance, DSePA could be attached to surfaces that have been pre-functionalized with amine groups through the formation of stable amide bonds.
This covalent functionalization can be applied to a wide range of materials, including:
Nanomaterials: Attaching DSePA to nanoparticles or carbon nanotubes can enhance their dispersibility or introduce redox-responsive capabilities. nih.govnih.gov
2D Materials: Layered materials like graphene or transition metal dichalcogenides can be functionalized to alter their electronic properties or to serve as platforms for further molecular assembly. rsc.org
Biosensors: The diselenide moiety can be used to anchor the molecule onto gold surfaces, a common technique in the fabrication of self-assembled monolayers (SAMs) for biosensor applications, similar to how dithiodipropionic acid derivatives are used. caymanchem.com
The general approach for surface functionalization would involve an initial activation of the carboxyl groups of DSePA, followed by reaction with the target surface. The specific reaction conditions would depend on the nature of the material's surface chemistry.
Fundamental Reactivity and Mechanistic Pathways of 3,3 Diselenobispropionic Acid
Diselenide-Selenol Redox Equilibrium and Exchange Reactions
The chemical behavior of 3,3'-diselenobispropionic acid (DSePA) is fundamentally governed by the reversible redox equilibrium between its diselenide (-Se-Se-) form and the corresponding selenol (-SeH) form, 3-selenenylpropionic acid. This equilibrium is central to its biological activities, including its antioxidant and potential therapeutic effects. The reactivity of the diselenide bond allows DSePA to participate in a variety of exchange reactions, particularly with biological thiols and other sulfur-containing molecules.
Reduction Mechanisms of the Se-Se Bond
The cleavage of the diselenide bond in this compound is a critical step for its function as a redox-active agent. This reduction can be initiated by various reducing agents, leading to the formation of two molecules of the corresponding selenol, 3-selenenylpropionic acid.
Interaction with Biological Thiols and Disulfides (e.g., Glutathione)
A significant aspect of the reactivity of this compound is its interaction with biological thiols, most notably glutathione (B108866) (GSH), a key intracellular antioxidant. The interaction between DSePA and GSH is a thiol-diselenide exchange reaction. In this process, the diselenide bond of DSePA is reduced by two molecules of GSH, leading to the formation of two molecules of 3-selenenylpropionic acid and glutathione disulfide (GSSG).
This reaction is crucial for the glutathione peroxidase-like activity of DSePA, where it can catalyze the reduction of hydroperoxides by GSH. The resulting GSSG is then regenerated back to GSH by the enzyme glutathione reductase, thus completing the catalytic cycle. The ability of DSePA to interact with and oxidize GSH is a key factor in its antioxidant mechanism and its ability to modulate the cellular redox state. nih.govmdpi.com Pre-treatment with DSePA has been shown to significantly prevent the oxidation of glutathione induced by mercuric chloride. nih.gov
The interaction is not limited to glutathione. DSePA can also react with other biological thiols and disulfides, potentially forming mixed selenenylsulfide (Se-S) bonds. researchgate.net This reactivity allows it to participate in various redox-regulated cellular processes.
Kinetics and Thermodynamics of Redox Cycling
The redox cycling of this compound and its corresponding selenol is a dynamic process influenced by the kinetics and thermodynamics of the involved reactions. The forward reaction, the reduction of the diselenide by thiols like glutathione, and the reverse reaction, the oxidation of the selenol to the diselenide, are in a constant state of flux within a biological system.
The thermodynamics of the diselenide-selenol equilibrium are dictated by the reduction potentials of the diselenide/selenol and the corresponding thiol/disulfide couples. The kinetics of these reactions, however, determine the rate at which this equilibrium is reached and how effectively DSePA can participate in redox cycling. nih.govnih.gov
Factors influencing the kinetics include the concentration of reactants (DSePA, thiols), the pH of the environment, and the presence of catalysts. nih.govnih.gov For instance, the rate of reaction with various oxidants can vary significantly between selenols, selenides, and diselenides, with the general order of reactivity being selenols > selenides > diselenides. mdpi.com The dynamic nature of the surface ocean environment, with its daily photochemical cycles, highlights the importance of kinetics over thermodynamic equilibrium in understanding the biogeochemical cycling of redox-active elements like iron, a concept that can be extended to the behavior of DSePA in a complex biological milieu. nih.govnih.gov
Radical Scavenging Capabilities and Antioxidant Mechanisms
This compound exhibits significant antioxidant properties, primarily through its ability to scavenge a variety of reactive oxygen species (ROS). This activity is central to its protective effects against oxidative stress-induced cellular damage.
Direct Scavenging of Reactive Oxygen Species (ROS)
DSePA has been demonstrated to be an excellent scavenger of various reactive oxygen species. researchgate.net Its antioxidant activity is attributed to its capacity to directly interact with and neutralize harmful radicals. psu.edu This direct scavenging ability contributes to its role in mitigating oxidative stress and inflammation in biological systems.
Studies have shown that DSePA effectively scavenges peroxyl and hydroxyl radicals, with a scavenging rate comparable to established antioxidants. psu.edu The mechanism of this scavenging activity involves the donation of a hydrogen atom from the corresponding selenol (formed by the reduction of the diselenide) to the radical, thereby neutralizing it. The resulting selenium-centered radical can then react with another radical or be regenerated.
Superoxide (B77818) Radical Scavenging Activity
The ability of this compound to scavenge the superoxide radical (O₂⁻) is a key component of its antioxidant profile. researchgate.net The superoxide radical is a primary ROS generated during cellular respiration and inflammatory processes. While not the most reactive ROS, it can lead to the formation of more damaging species like the hydroxyl radical and peroxynitrite. psu.edu
The following table summarizes the radical scavenging activity of this compound:
| Radical Species | Scavenging Activity | Reference |
| Peroxyl Radical | Strong | psu.edu |
| Hydroxyl Radical | Strong | |
| Superoxide Radical | Effective | researchgate.net |
| Interactive Data Table | ||
| This table is interactive. Click on the headers to sort the data. |
Peroxynitrite Decomposition
Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the rapid reaction between nitric oxide (•NO) and superoxide radicals (O₂•⁻). psu.edunih.govnih.gov Its decomposition is highly pH-dependent; at physiological pH, it can isomerize to nitrate (B79036) (NO₃⁻) or decompose to nitrite (B80452) (NO₂⁻) and oxygen. nih.govmdpi.com The protonated form, peroxynitrous acid (ONOOH), is a key intermediate in these processes. nih.govmdpi.com
This compound (DSePA) has been identified as an effective agent in mitigating the effects of reactive species like peroxynitrite, primarily through its robust antioxidant and radical-scavenging capabilities. nih.gov While the direct mechanism of DSePA-catalyzed peroxynitrite decomposition is not fully elucidated in the literature, it is understood to operate through a catalytic cycle characteristic of organoselenium compounds. This process likely involves the oxidation of the diselenide (Se-Se) bond by peroxynitrite.
The proposed mechanistic pathway involves two main steps:
Oxidation: The diselenide moiety of DSePA is oxidized by peroxynitrite. This reaction breaks the Se-Se bond and forms higher oxidation state selenium species, such as the corresponding seleninic acid (RSeO₂H). This step effectively detoxifies peroxynitrite, converting it to the less reactive nitrate.
Reduction: The oxidized selenium species is then reduced back to the diselenide by endogenous thiols, such as glutathione (GSH), regenerating DSePA and allowing it to participate in further catalytic cycles. nih.gov
| Mechanistic Aspect | Description | Supporting Evidence |
| Reactant | Peroxynitrite (ONOO⁻) / Peroxynitrous Acid (ONOOH) | A potent biological oxidant and nitrating agent formed from •NO and O₂•⁻. psu.edunih.gov |
| DSePA Role | Catalyst for decomposition; Peroxyl radical scavenger | Exhibits glutathione peroxidase (GPx)-like activity and high free-radical scavenging ability. nih.govnih.gov |
| Proposed Mechanism | 1. Oxidation of the diselenide bond by ONOO⁻. 2. Reduction of the resulting selenium species by thiols (e.g., glutathione) to regenerate DSePA. | Consistent with the known redox chemistry of organoselenium compounds and GPx mimics. nih.gov |
| Outcome | Detoxification of peroxynitrite, preventing oxidative and nitrative damage. | Selenium compounds are known to protect against peroxynitrite-mediated damage. psu.edu |
Interaction with Reactive Nitrogen Species (RNS)
Reactive Nitrogen Species (RNS) encompass a variety of molecules derived from nitric oxide. mdpi.com The interaction of this compound with RNS is primarily governed by the redox activity of the diselenide bond. The reduction of the diselenide bond in DSePA yields two molecules of its corresponding selenol, 3-selenopropionic acid. This selenol (RSeH) is a key reactive species.
Selenols are known to react with S-nitrosothiols (RSNOs), which are major biological nitric oxide donors. nih.gov The reaction between a selenol and an S-nitrosothiol results in the formation of a selenyl-sulfide (RSe-SR) and the release of nitric oxide (NO). This reactivity suggests that DSePA, through its reduced selenol form, can modulate the availability of NO from donors like S-nitrosoglutathione (GSNO). The process effectively facilitates the decomposition of the NO donor, influencing signaling pathways dependent on NO.
The formation of direct selenium-nitrogen (Se-N) bonds is a potential pathway in the reaction of DSePA with certain RNS, particularly under conditions of nitrosative stress. The reactive intermediate in this process is again the selenol, 3-selenopropionic acid, formed from the reduction of DSePA.
This selenol can react with nitrating or nitrosating agents derived from the decomposition of peroxynitrite or other RNS. For instance, reaction with a nitrosating agent could lead to the formation of a selenonitrosyl (RSeNO) species. While these Se-N bonded intermediates are often transient, their formation is significant as it represents a mechanism of RNS detoxification and can lead to further downstream reactions. The reactivity of the Se-N bond can influence various biological processes, though this area of DSePA chemistry remains less explored compared to its oxygen-radical scavenging properties.
Coordination Chemistry and Metal Ion Interactions
Ligand Properties of the Diselenide and Carboxyl Moieties
This compound is a versatile ligand for metal ions due to the presence of two distinct types of donor groups: the soft diselenide moiety and the hard carboxylate moieties. acs.org This dual-character allows for diverse and competitive coordination behavior with a range of metal centers. acs.org
Carboxyl Moieties: The two terminal propionic acid groups can be deprotonated to form carboxylates (-COO⁻). These carboxylate groups act as hard Lewis bases, readily coordinating to a variety of metal ions through their oxygen atoms. researchgate.netscielo.br They can bind to a metal in a monodentate (one oxygen) or bidentate (both oxygens) fashion, and can also act as bridging ligands between two or more metal centers. researchgate.net
Diselenide Moiety: The diselenide bridge (-Se-Se-) contains selenium atoms that are soft Lewis bases. acs.org This part of the molecule has a preference for coordinating with soft or borderline metal ions, such as mercury(II) or copper(I). acs.orgnih.gov Studies have confirmed that DSePA forms a stable 1:1 complex with Hg(II), with spectroscopic analysis indicating the involvement of the diselenide group in the coordination. nih.gov
Furthermore, the Se-Se bond itself can be reactive. In reactions with certain metal centers, particularly low-valent transition metals, the diselenide bond can undergo reductive cleavage. acs.orgacs.orgnih.gov This results in the formation of two selenolate (RSe⁻) ligands, which are potent donors that can form stable complexes with the oxidized metal center. acs.orgacs.org
| Functional Moiety | Donor Atom(s) | Lewis Base Character | Preferred Metal Ions | Coordination Behavior |
| Carboxylate (-COO⁻) | Oxygen (O) | Hard | Hard acids (e.g., Fe³⁺, Ln³⁺) | Monodentate, Bidentate Chelation, Bridging |
| Diselenide (-Se-Se-) | Selenium (Se) | Soft | Soft acids (e.g., Hg²⁺, Cu⁺) | Intact bridge coordination, Reductive cleavage to form selenolates (RSe⁻) |
Chelation Modes and Coordination Geometry
The multidentate and ambidentate nature of this compound allows for several possible chelation modes and resultant coordination geometries when complexed with metal ions. wikipedia.org The specific mode and geometry depend on factors such as the nature of the metal ion, its oxidation state, the reaction stoichiometry, and the presence of other competing ligands. wikipedia.orglibretexts.org
Chelation Modes:
O,O'-Chelation: The two carboxylate groups can bind to the same metal center, forming a macrocyclic chelate. This mode would be favored by metal ions that can accommodate the resulting large ring size.
Se,Se'-Coordination: The two selenium atoms of the intact diselenide bridge can coordinate to a single metal center. This is observed in its complex with mercury(II). nih.gov This mode is typical for soft metal ions. acs.orgnih.gov
Bridging Ligand: DSePA can bridge two metal centers. This can occur through the two carboxylate groups (O,O'-bridging), through the diselenide group (μ-Se,Se'-bridging), or by having the carboxylates bind one metal and the diselenide another.
Selenolate Binding: Following the reductive cleavage of the Se-Se bond, the resulting two selenolate anions can bind to one or more metal centers. acs.orgacs.org They can act as terminal ligands or as bridging μ-selenolate ligands, a common motif in the chemistry of metal carbonyls. acs.orgnih.gov
Coordination Geometry: The geometric arrangement of the ligands around the central metal ion is known as the coordination geometry. wikipedia.org While specific crystal structures for DSePA complexes are not widely reported, analogies with related ligands suggest that common geometries would be observed. scielo.br For example, with transition metals like Co(II) or Ni(II), which frequently exhibit a coordination number of six, an octahedral geometry is likely. scielo.br Other possible geometries include tetrahedral and square planar, particularly for metals with a coordination number of four. wikipedia.orglibretexts.org The flexibility of the propionic acid chains and the diselenide bridge allows the ligand to adapt to the geometric preferences of the metal ion.
| Chelation Mode | Description | Resulting Structure |
| O,O'-Chelation | Both carboxylate groups bind to a single metal ion. | Forms a large chelate ring. |
| Se,Se'-Coordination | The intact diselenide bridge binds to a single metal ion. | Forms a smaller chelate ring involving the Se atoms. nih.govnih.gov |
| Bridging | The ligand connects two or more metal centers. | Can form dimeric or polymeric structures. |
| Selenolate Binding | Occurs after cleavage of the Se-Se bond; the two RSe⁻ groups bind to metal(s). | Can be terminal or bridging; common with metal carbonyls. acs.orgacs.org |
Factors Influencing Ligand-Metal Binding Affinity
The affinity of this compound (DSePA) for metal ions is governed by several key factors that dictate the stability and nature of the resulting complex. These factors include the properties of the central metal ion and the characteristics of the DSePA ligand itself.
Key determinants of binding affinity include:
Charge and Size of the Metal Ion: The stability of metal complexes generally increases with a higher charge on the central metal ion and a smaller ionic radius. dalalinstitute.com This is due to the stronger electrostatic attraction between the metal ion and the ligand. The charge-to-size ratio is a more precise indicator of this effect. dalalinstitute.com
Electronegativity of the Metal Ion: A higher positive charge density on the central metal ion leads to greater electronegativity, which in turn results in more stable complexes. dalalinstitute.com
Hard and Soft Acid-Base (HSAB) Principle: The nature of the donor atoms in the ligand and the classification of the metal ion as a "hard" or "soft" acid are crucial. "Hard" acids, such as alkali and alkaline earth metals, tend to form more stable complexes with "hard" bases (ligands with donor atoms like N, O, F). dalalinstitute.com Conversely, "soft" acids, which include second and third-row transition metals, prefer to bind with "soft" bases containing donor atoms like P, S, or in the case of DSePA, Se. dalalinstitute.com
Ligand Properties:
Deprotonation: The deprotonation of a ligand significantly enhances its binding ability. This process increases the electron density of the ligand, making it a stronger electron donor. mdpi.com
Steric Effects: Bulky groups on the ligand can sterically hinder the formation of the metal-ligand bond, leading to less stable complexes. dalalinstitute.com
Chelation: Polydentate ligands, which can form multiple bonds with a single metal ion to form a ring structure (chelate), generally form more stable complexes than monodentate ligands. wikipedia.org
Complexation with Transition Metal Ions (e.g., Cu(II))
The interaction of DSePA with transition metal ions like copper(II) is a critical aspect of its chemical behavior. While specific studies on the DSePA-Cu(II) complex are not extensively detailed in the provided context, the principles of transition metal complexation provide a framework for understanding this interaction.
The stability of complexes with first-row transition metal ions often follows the Irving-Williams series, which generally ranks the stability as Cu²⁺ > Ni²⁺ > Zn²⁺ for many ligands. chemrxiv.org The complexation of Cu(II) with ligands is often pH-dependent, as protons can compete with the metal ion for the ligand's binding sites. libretexts.org For instance, studies with amino acids have shown that the metal ion must displace a proton to form a stable complex. libretexts.org
In the case of ligands with multiple potential binding sites, such as some flavonoids, the pH of the medium can dictate which sites are involved in chelation. ucj.org.ua It is plausible that the carboxylate groups of DSePA are involved in the coordination with Cu(II), a common binding mode for similar molecules. nih.gov
Sequestration and Detoxification Mechanisms of Heavy Metal Ions (e.g., Hg(II))
DSePA has demonstrated a significant capacity to sequester toxic heavy metal ions, most notably mercury(II). This interaction is central to its potential application in detoxification.
Spectroscopic analyses, including UV-visible, Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR), have confirmed that DSePA effectively sequesters Hg(II) ions. researchgate.netnih.gov X-ray photoelectron spectroscopy (XPS) and X-ray powder diffraction (XRPD) analyses have further indicated that the diselenide group of DSePA is directly involved in the complexation with Hg(II). researchgate.netnih.gov
The interaction between DSePA and Hg(II) has been characterized by a specific stoichiometry and binding affinity.
Stoichiometry: Studies have consistently shown that DSePA and Hg(II) form a complex with a 1:1 stoichiometry. researchgate.netnih.gov
Binding Constant: The binding constant for the DSePA-Hg(II) complex has been determined to be approximately 10⁴ M⁻¹. researchgate.netnih.gov This value is comparable to that of dihydrolipoic acid, a known compound used in heavy metal detoxification. researchgate.net
Table 1: Binding Parameters of DSePA with Hg(II)
| Parameter | Value | Reference |
|---|---|---|
| Stoichiometry (DSePA:Hg(II)) | 1:1 | researchgate.netnih.gov |
A crucial aspect of the detoxification mechanism involving DSePA is the subsequent degradation of the metal-ligand complex into a more stable and less toxic form.
The Hg-DSePA complex has been observed to degrade over a period of approximately 10 days. researchgate.net This degradation process leads to the formation of mercury selenide (B1212193) (HgSe), a compound that is considered biologically inert and can be excreted. researchgate.netresearchgate.net This pathway is a key feature of the protective effect of selenium against mercury toxicity. nih.gov The formation of HgSe effectively removes the toxic Hg(II) ions from biological circulation.
Advanced Applications in Chemical and Materials Science Research Involving 3,3 Diselenobispropionic Acid
Catalytic Applications in Chemical Synthesis and Redox Systems
DSePA serves as a versatile catalyst in various redox systems, largely owing to its structural and functional similarities to the active sites of certain selenoenzymes. researchgate.net Its utility is most prominent in mimicking the functions of glutathione (B108866) peroxidase and in systems designed for the controlled generation of nitric oxide.
A significant area of research on DSePA is its ability to function as a mimic of glutathione peroxidase (GPx), a vital family of antioxidant selenoenzymes. researchgate.netnih.gov These enzymes are crucial for protecting cells from oxidative damage by catalyzing the reduction of harmful hydroperoxides. nih.gov DSePA demonstrates moderate GPx-like activity, enabling it to catalytically reduce peroxides in the presence of a suitable thiol reductant, thereby functioning as a potent scavenger of reactive oxygen species (ROS). researchgate.netresearchgate.net While its intrinsic GPx activity has been noted as lower than that of compounds like ebselen (B1671040) or sodium selenite (B80905), its unique molecular structure and properties make it a valuable model for studying these catalytic processes. mdpi.com
The GPx-like catalytic activity of DSePA is demonstrated in its ability to facilitate the reduction of hydrogen peroxide (H₂O₂) and various organic hydroperoxides (ROOH). nih.govnih.gov The catalytic cycle, which mirrors that of the native GPx enzyme, relies on a thiol co-substrate, typically glutathione (GSH) in biological contexts or other thiols like benzyl (B1604629) thiol in model systems. nih.govtmrjournals.com
The generally accepted mechanism proceeds through several key steps:
Activation: The diselenide (RSeSeR) is first reduced by two equivalents of a thiol (R'SH), such as glutathione, to form two molecules of the corresponding selenol (RSeH). This selenol is the catalytically active species. researchgate.net
Peroxide Reduction: The highly nucleophilic selenol attacks the hydroperoxide (H₂O₂ or ROOH), reducing it to water or the corresponding alcohol (ROH). In this step, the selenol is oxidized to a selenenic acid (RSeOH). tmrjournals.commdpi.com
Regeneration: The selenenic acid reacts with another thiol molecule to form a selenenyl sulfide (B99878) intermediate (RSe-SR'). tmrjournals.com This intermediate is then attacked by a second thiol molecule, which regenerates the active selenol (RSeH) and produces the oxidized disulfide form of the thiol (R'S-SR'). tmrjournals.com The regenerated selenol can then re-enter the catalytic cycle.
The following table summarizes key research findings regarding the GPx-like activity of DSePA and related compounds.
| Compound/System | Peroxide Substrate | Key Finding | Reference(s) |
| 3,3'-Diselenobispropionic acid (DSePA) | Hydrogen Peroxide / Organic Hydroperoxides | Exhibits moderate GPx-like catalytic activity and acts as an excellent scavenger of reactive oxygen species. | researchgate.net |
| DSePA | AAPH-induced radicals | Prevents depletion of endogenous antioxidants like glutathione in red blood cells subjected to free-radical stress. | mdpi.com |
| Amine-based diselenides | Hydrogen Peroxide | Theoretical studies show that electron-donating groups near the diselenide moiety enhance catalytic activity in peroxide reduction. | nih.gov |
| Naphthalene-1,8-peri-diselenides | Hydrogen Peroxide | Catalytic activity is enhanced under acidic conditions and suppressed under basic conditions. | nih.govresearchgate.net |
The diselenide moiety (–Se–Se–) is the cornerstone of DSePA's ability to mimic GPx. researchgate.netnih.gov This functional group possesses the necessary redox activity to participate in the catalytic cycle of peroxide reduction. The selenium-selenium bond can be readily cleaved under reducing conditions, such as in the presence of cellular thiols like glutathione, to form the catalytically active selenol (RSeH). researchgate.netresearchgate.net
The selenium atom in the selenol form is a superior nucleophile compared to the sulfur in its cysteine analogue. This enhanced nucleophilicity allows for a more efficient attack on the electrophilic oxygen of the peroxide bond, which is the rate-determining step in the reduction process. nih.govmdpi.com The capacity of the selenium atom to cycle between different oxidation states—from the diselenide to the selenol and the selenenic acid—is fundamental to the compound's catalytic turnover and its function as an enzyme mimic. tmrjournals.comrsc.org
Beyond peroxide reduction, the catalytic properties of DSePA have been harnessed to create systems that generate nitric oxide (NO), a critical signaling molecule in numerous physiological processes. rsc.orgresearchgate.net These systems leverage the GPx-like catalytic cycle of DSePA to decompose S-nitrosothiols (RSNOs), which are endogenous carriers of NO, thereby triggering the controlled release of nitric oxide. rsc.orgnih.govnih.gov
DSePA can catalytically decompose S-nitrosothiols, such as S-nitroso-N-acetylpenicillamine (SNAP), to release free nitric oxide. rsc.orgnih.gov This process requires the presence of a thiol reducing agent, like glutathione (GSH), to proceed. nih.govnih.gov The mechanism is believed to follow a pathway analogous to GPx-like catalysis, involving the cyclic interplay of immobilized selenol/selenolate and diselenide species. nih.gov The diselenide is reduced by the thiol to a selenol, which then attacks the S-nitrosothiol, leading to the cleavage of the S–NO bond and the release of NO.
A notable application of this catalytic system is the integration of DSePA into biomimetic scaffolds to create materials capable of sustained NO release. rsc.org Researchers have successfully fabricated a diselenide-grafted gelatin gel by covalently conjugating DSePA with gelatin using carbodiimide (B86325) coupling. rsc.orgnih.gov This resulting material, a gelatin-DSePA conjugate (G-Se-Se-G), functions as a catalytic surface for generating NO. nih.gov
When this hydrogel is incubated with an S-nitrosothiol (like SNAP) and glutathione (GSH), it produces a controlled and sustained flux of nitric oxide. nih.gov This biomimetic material demonstrates excellent mechanical stability and retains a significant portion of its catalytic activity over extended periods. nih.gov
The table below presents research findings on the NO-generating capabilities of the DSePA-immobilized gelatin gel.
| Material | Reaction Components | Measured NO Flux | Catalytic Retention | Reference(s) |
| Gelatin-DSePA conjugate (G-Se-Se-G) gel | SNAP and Glutathione (GSH) | 4.8 ± 0.6 nmol cm⁻² min⁻¹ at 10 minutes | Recovered after 5 days of incubation, retaining up to 74% of its initial catalytic activity. | nih.gov |
| Gelatin-DSePA conjugate (G-Se-Se-G) gel | SNAP and Glutathione (GSH) | 1.6 ± 0.1 nmol cm⁻² min⁻¹ at 40 minutes | The gel exhibited desirable rheological characteristics and mechanical stability under storage. | nih.gov |
Nitric Oxide Generating Systems
Development of Functional Materials and Nanomaterials
The unique redox-active nature of the diselenide bond in this compound (DSePA) has garnered significant interest in the field of materials science. Researchers are exploring its incorporation into various platforms to create advanced functional materials and nanomaterials with stimuli-responsive properties. These materials leverage the dynamic covalent chemistry of the diselenide linkage, which can be cleaved and reformed under specific redox conditions, making them ideal for applications ranging from controlled drug delivery to self-healing polymers.
Incorporation into Polymer and Hydrogel Matrices
The integration of this compound into polymer and hydrogel networks is a key strategy for developing "smart" materials. The carboxylic acid groups on DSePA provide convenient handles for chemically grafting it onto or cross-linking it with various polymer backbones. The resulting materials inherit the redox sensitivity of the diselenide bond, allowing their physical and chemical properties to be modulated by external stimuli like reducing agents (e.g., glutathione) or oxidizing agents (e.g., hydrogen peroxide), which are often found in specific biological microenvironments.
The fabrication of materials functionalized with this compound involves covalently attaching the molecule to a pre-existing polymer or incorporating it as a cross-linking agent during polymerization. A common fabrication strategy involves activating the carboxylic acid groups of DSePA to make them more reactive towards functional groups on a polymer chain, such as amines or hydroxyls.
For instance, DSePA can be grafted onto a biopolymer like gelatin. This process typically involves the use of carbodiimide chemistry, where a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) activates the carboxyl groups of DSePA. These activated esters then readily react with the amine groups present in the amino acid residues of gelatin (like lysine), forming stable amide bonds and resulting in a diselenide-functionalized polymer. This method has been conceptually applied in the development of redox-responsive protein nanoparticles for drug delivery. acs.org
Another approach is to use DSePA as a cross-linker to form a hydrogel network. In this method, a polymer with suitable functional groups is mixed with DSePA and a cross-linking agent. The diselenide bond acts as a cleavable linker within the hydrogel matrix, allowing the gel to degrade or change its structure in response to redox signals.
Once fabricated, diselenide-grafted materials are subjected to a suite of characterization techniques to confirm their structure, stability, and functionality. These analyses are crucial to ensure the material will perform as intended.
Structural and Chemical Characterization:
Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the successful grafting of DSePA by identifying the characteristic vibrational bands of the newly formed bonds (e.g., amide bonds) and the presence of the diselenide moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of the polymer, confirming the covalent attachment of the DSePA molecule.
Stability and Mechanical Properties:
Swelling Studies are particularly important for hydrogels. The swelling ratio, which measures the amount of water the hydrogel can absorb, is evaluated under different pH and redox conditions. A change in swelling in the presence of reducing or oxidizing agents indicates the responsiveness of the diselenide cross-links.
Rheology is used to study the flow and deformation of the material. For hydrogels, rheological measurements can determine the storage modulus (G') and loss modulus (G''), which relate to the material's stiffness and viscosity. Cleavage of the diselenide bonds typically leads to a decrease in the storage modulus, indicating a softening or degradation of the gel.
Functional Characterization:
Redox-Responsive Behavior: The core functionality of these materials is tested by exposing them to biologically relevant redox agents. For example, the release of an encapsulated molecule from a DSePA-crosslinked hydrogel can be triggered by introducing glutathione (GSH), which is found in higher concentrations inside cells compared to the extracellular environment. The rate of release can be monitored using techniques like UV-Vis spectroscopy or fluorescence spectroscopy. This redox-active nature is a key feature derived from DSePA. nih.gov
| Characterization Technique | Purpose in Analyzing Diselenide-Grafted Materials | Typical Findings |
| FTIR Spectroscopy | To confirm covalent bonding and the presence of functional groups. | Appearance of new peaks (e.g., amide C=O stretch) confirming graft, and retention of diselenide-related vibrations. |
| NMR Spectroscopy | To elucidate the detailed chemical structure of the modified polymer. | Chemical shifts confirming the covalent linkage between the polymer and the DSePA moiety. |
| Swelling Studies | To assess the hydrogel's water absorption capacity and redox sensitivity. | Increased swelling or dissolution of the hydrogel in the presence of reducing agents like GSH or DTT. |
| Rheology | To measure the viscoelastic properties (stiffness, viscosity). | A decrease in storage modulus (G') upon addition of a reducing agent, indicating network cleavage. |
| UV-Vis/Fluorescence | To monitor the release of encapsulated cargo from the material. | An accelerated release profile of a model drug or dye when a redox stimulus is applied. |
This table is generated by the author based on standard material characterization principles.
Synthesis of Selenium-Containing Nanoparticles
Selenium nanoparticles (SeNPs) are of great interest due to their high bioavailability and low toxicity compared to inorganic and organic selenium compounds, coupled with potent antioxidant and therapeutic activities. nih.gov The synthesis of SeNPs typically involves the reduction of a selenium precursor to its elemental state (Se⁰), often in the presence of a stabilizing agent to control particle size and prevent aggregation.
The synthesis of selenium nanoparticles predominantly utilizes inorganic selenium compounds such as sodium selenite (Na₂SeO₃) or selenious acid (H₂SeO₃) as precursors. rsc.orgnih.govscispace.com These are chemically reduced to elemental selenium using agents like ascorbic acid or through biological means involving plant extracts or microorganisms.
The use of this compound specifically as a precursor for the synthesis of selenium nanoparticles is not well-documented in the available scientific literature. The strong carbon-selenium bonds in DSePA would require more energy to break compared to the reduction of Se(IV) in selenite, making it a less conventional choice for a precursor under standard synthesis conditions. Reviews of organoselenium precursors tend to focus on compounds designed for applications like atomic layer deposition, such as silylselenides. nih.gov
However, it is plausible to theorize that DSePA could act as a stabilizing agent or a surface-capping ligand during nanoparticle formation. The carboxylic acid functional groups at both ends of the molecule could adsorb onto the surface of newly formed selenium nanoparticles. This surface coating would provide electrostatic and steric repulsion, preventing the nanoparticles from aggregating and allowing for control over their final size and colloidal stability in solution. In this hypothetical role, DSePA would not be the source of the selenium atoms for the nanoparticle core but would instead modulate their growth and surface properties.
The physicochemical and biological properties of selenium nanomaterials can be precisely tuned by controlling the synthesis parameters. This tunability is critical for optimizing their performance in specific applications.
| Synthesis Parameter | Effect on Nanoparticle Properties | Rationale |
| Precursor Concentration | Affects particle size and yield. | Higher precursor concentrations can lead to faster nucleation and the formation of more, but smaller, particles, or conversely, to larger particles if growth dominates nucleation. |
| Reducing Agent | Influences reaction kinetics and particle morphology. | Stronger reducing agents can lead to a more rapid formation of Se⁰, affecting the crystalline structure and shape of the nanoparticles. |
| Stabilizing Agent | Controls particle size, shape, and surface charge/functionality. | The type and concentration of the stabilizer (e.g., polysaccharides, surfactants) dictate the final size by capping the particle surface and preventing aggregation. rsc.org |
| Temperature | Affects reaction rate and crystallinity. | Higher temperatures generally increase the reaction rate, which can influence both the size and the crystalline nature of the resulting nanoparticles. |
| pH of the Medium | Influences surface charge and stability. | The pH affects the ionization of surface groups on the stabilizer and the nanoparticle itself, thereby altering the electrostatic repulsion between particles and impacting their stability. nih.gov |
This table is generated by the author based on established principles of nanoparticle synthesis. nih.govrsc.orgnih.gov
By carefully manipulating these factors, researchers can produce selenium nanoparticles with desired characteristics. For example, smaller nanoparticles often exhibit enhanced biological activity due to their higher surface-area-to-volume ratio. scispace.com If this compound were to be employed as a stabilizer, its concentration would be a key parameter to adjust. A higher concentration would likely lead to smaller, more stable nanoparticles by providing more extensive surface coverage. Furthermore, the carboxylic acid groups on the surface would impart a negative charge to the nanoparticles, which could be exploited for electrostatic interactions with other molecules or biological structures.
Potential in Electroactive Polymers and Sensors (Analogous to related materials science applications)
The integration of selenium into polymeric structures has garnered significant interest for the development of advanced functional materials, owing to the unique electrochemical properties of the selenium atom. chemicalbook.com While direct applications of this compound in electroactive polymers and sensors are not extensively documented, its chemical structure, featuring a redox-active diselenide bond and terminal carboxylic acid groups, provides a strong basis for its potential in this domain. This potential can be understood by drawing analogies to the well-established use of similar diselenide- and disulfide-containing compounds in materials science.
The core of this compound's potential lies in the reversible redox chemistry of the diselenide (Se-Se) bond. rsc.org This bond can be cleaved under both oxidizing and reducing conditions, leading to a change in the chemical structure and, consequently, the material's properties. nih.gov This responsiveness is a key attribute for the creation of "smart" materials that can react to external stimuli.
In the context of electroactive polymers, the incorporation of this compound as a monomer or cross-linking agent could impart redox-switchable conductivity or capacitance. For instance, polymers synthesized with this compound could exhibit changes in their electrical properties upon the electrochemical oxidation or reduction of the diselenide linkage. This could be harnessed in applications such as electrochemical sensors, where the interaction of an analyte with the polymer triggers a measurable electrical signal.
A compelling analogy can be drawn from its sulfur-containing counterpart, 3,3'-Dithiodipropionic acid. The di(N-hydroxysuccinimide ester) derivative of 3,3'-Dithiodipropionic acid has been utilized in the formation of self-assembled monolayers on gold-based biosensors. caymanchem.com Similarly, this compound could be used to functionalize electrode surfaces, with the diselenide bond acting as a redox-active site for sensing applications. The carboxylic acid groups provide convenient handles for covalent attachment to surfaces or for further chemical modification.
Research on other diselenide-containing polymers has demonstrated their potential in creating materials that respond to various stimuli, including light and sonication. impurity.comnih.gov For example, block copolymers with diselenide bonds in their backbone form micellar aggregates that are responsive to both oxidants and reductants under mild conditions. nih.gov This dual redox responsiveness is a significant advantage over disulfide-containing systems, which are primarily responsive to reducing agents. The diselenide bond is also known to be more sensitive to redox stimuli than the disulfide bond, which could lead to sensors with higher sensitivity. mdpi.com
Furthermore, the development of diselenide-containing hyperbranched polymers highlights the versatility of diselenide chemistry in creating complex, functional macromolecular architectures. scienceopen.com These materials have shown promise in applications such as light-induced cytotoxicity, where the cleavage of the diselenide bond leads to the disassembly of the nanosystem. This same principle could be adapted for sensor design, where the disassembly process could trigger a detectable signal.
The potential applications of this compound in electroactive polymers and sensors are summarized in the table below, based on analogous systems.
| Potential Application | Proposed Mechanism of Action | Analogous System |
| Redox-Responsive Sensors | The diselenide bond acts as a redox-active site. Interaction with an analyte causes oxidation or reduction of the Se-Se bond, leading to a detectable change in electrical properties (e.g., conductivity, potential). | 3,3'-Dithiodipropionic acid in self-assembled monolayers for biosensors. caymanchem.com |
| Electroactive Polymer Films | Incorporation of this compound as a monomer into a polymer backbone would introduce redox-active sites. Electrochemical cycling could switch the polymer between different oxidation states with distinct electrical and optical properties. | Diselenide-containing block copolymers that form redox-responsive assemblies. nih.gov |
| Stimuli-Responsive Materials | The cleavage of the diselenide bond by external stimuli (e.g., redox agents, light) can be used to trigger a change in the material's properties, such as disassembly for controlled release or a change in conductivity for sensing. | Light-induced disassembly of diselenide/porphyrin-containing hyperbranched polymers. impurity.com |
Biochemical and Molecular Studies of 3,3 Diselenobispropionic Acid in Cellular Models
Modulation of Cellular Redox Homeostasis
3,3'-Diselenobispropionic acid (DSePA) is a synthetic organoselenium compound that actively participates in the modulation of the cellular redox environment. rmit.edu.vnresearchgate.net Its chemical structure, featuring a disulfide-like selenium-selenium bond, allows it to engage in redox reactions, influencing the balance between oxidants and antioxidants within the cell.
Glutathione (B108866), a tripeptide, is the most abundant non-protein thiol in mammalian cells and a cornerstone of the endogenous antioxidant defense system. mdpi.commdpi.com The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular redox status and oxidative stress. mdpi.com
Studies in various cellular models have demonstrated that DSePA can significantly influence this ratio. In human lung cancer A549 cells, treatment with DSePA led to a notable increase in the levels of reducing equivalents, including a rise in the GSH/GSSG ratio. nih.gov This shift towards a more reduced state was an early cellular response to the compound. nih.gov Similarly, in Chinese Hamster Ovary (CHO) cells subjected to mercury-induced toxicity, pre-treatment with DSePA effectively prevented the oxidation of glutathione, thereby mitigating the decrease in the GSH/GSSG ratio caused by the heavy metal. nih.govresearchgate.net This protective effect is attributed to the ability of DSePA to interact with cellular thiols and participate in redox cycling, thereby helping to maintain the pool of reduced glutathione. rmit.edu.vn
Table 1: Effect of this compound on GSH/GSSG Ratio in Cellular Models
| Cellular Model | Condition | Effect of DSePA Treatment | Reference |
|---|---|---|---|
| Human Lung Cancer (A549) Cells | Basal | Concurrent increase in GSH/GSSG levels | nih.gov |
Beyond its direct interactions with ROS and thiols, DSePA influences the activity of key antioxidant enzymes. It is recognized for possessing moderate glutathione peroxidase (GPx)-like activity, enabling it to catalyze the reduction of hydroperoxides by using GSH as a reducing substrate. rmit.edu.vnresearchgate.net This intrinsic activity contributes directly to the detoxification of reactive oxygen species.
Furthermore, DSePA has been shown to rescue the function of critical selenoenzymes like GPx and thioredoxin reductase (TrxR) under conditions of toxic stress. researchgate.net For instance, in CHO cells exposed to mercury (HgCl₂), which is known to inhibit selenoenzymes, pre-treatment with DSePA prevented the decline in both GPx and TrxR activities. nih.govresearchgate.net By sequestering the toxic mercury ions, DSePA protects these enzymes from inhibition, allowing them to continue their role in mitigating oxidative stress. nih.govresearchgate.net Studies on whole-body γ-irradiation in animal models also suggest that DSePA's protective effects are linked to the inhibition of oxidative stress, which relies on the proper functioning of the entire antioxidant enzyme system. nih.gov
A critical consequence of excessive oxidative stress is the damage to essential biomolecules, including lipids and proteins. nih.gov Lipid peroxidation is a chain reaction wherein free radicals attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. mdpi.com Protein carbonylation refers to the irreversible oxidative modification of protein side chains, which can lead to a loss of protein function and is considered a hallmark of severe oxidative damage. nih.govfrontiersin.org
Research has shown DSePA to be an effective agent in preventing such oxidative damage. It functions as an excellent scavenger of reactive oxygen species (ROS), thereby reducing the initial trigger for biomolecule oxidation. rmit.edu.vnresearchgate.net In studies involving γ-irradiation, a potent inducer of oxidative stress, pretreatment with DSePA significantly mitigated oxidative damage in intestinal tissues. nih.gov This protection is attributed to the compound's ability to neutralize free radicals and inhibit the cascade of events leading to the widespread oxidation of lipids and proteins. nih.gov
Table 2: Protective Effects of this compound Against Oxidative Damage
| Stressor | Model System | Biomarker/Effect Measured | Protective Outcome of DSePA | Reference |
|---|---|---|---|---|
| γ-irradiation | Mice (Intestinal Tissue) | General Oxidative Damage | Significantly reduced radiation-induced oxidative damage | nih.gov |
Interactions with Key Cellular Enzymes and Pathways
The biological activity of DSePA extends to its interaction with specific enzymatic systems and signaling pathways that are central to cellular function and stress responses.
The thioredoxin system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a major cellular hub for maintaining redox balance and is involved in numerous processes, including DNA synthesis and apoptosis regulation. nih.govmdpi.com TrxR is a selenoenzyme that catalyzes the reduction of Trx and other substrates. drugbank.com
Table 3: Modulation of Thioredoxin Reductase (TrxR) Activity by this compound
| Cellular Model | Condition | Effect on TrxR Activity | Mechanism | Reference |
|---|
Cellular stress, whether from oxidative, chemical, or radiation sources, activates complex signaling networks to determine the cell's fate, which can range from adaptation and survival to programmed cell death (apoptosis). DSePA has been shown to influence these pathways, sometimes in a context-dependent manner.
In human lung cancer A549 cells, DSePA was found to induce a state of reductive stress, characterized by an acute decrease in basal reactive oxygen species (ROS) and an increase in reducing equivalents like the GSH/GSSG ratio. nih.gov This event triggered p53-independent apoptosis by engaging both the extrinsic and intrinsic apoptotic pathways, as well as inducing endoplasmic reticulum (ER) stress. nih.gov This indicates that a sharp shift in redox balance, even towards a more reduced state, can act as a stress signal to initiate cell death pathways in cancer cells.
Conversely, in the context of radiation-induced damage to normal tissue, DSePA acts as a protectant by mitigating stress pathways. In mice subjected to whole-body γ-irradiation, pretreatment with DSePA prevented oxidative damage in the small intestine by inhibiting oxidative stress, apoptosis, and inflammation. nih.gov It also modulated the immune response by ameliorating the radiation-induced shift from a Th1 to a Th2-dominant immune balance, an effect beneficial for recovery. nih.gov These findings highlight DSePA's ability to modulate stress response pathways to either promote cell death in cancer models or protect normal cells from external stressors.
Influence on Stress Response Pathways
Gene Expression Modulation (e.g., GADD45alpha, p21, BAX, Bcl-2)
The molecular mechanisms underlying the cellular effects of this compound (DSePA) involve the modulation of key genes that regulate cell cycle arrest, DNA repair, and apoptosis. Studies in animal models have provided insights into how DSePA influences the expression of critical regulatory genes, particularly in the context of radiation exposure.
In a study involving Swiss albino mice exposed to whole-body γ-radiation, pretreatment with DSePA was found to modulate the expression of genes involved in DNA damage response and cell cycle control. Specifically, mRNA expression analysis revealed that DSePA augmented the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45alpha) in both the spleen and liver tissues of irradiated mice. nih.gov GADD45alpha is a sensor of physiological and environmental stress and plays a crucial role in DNA repair and the maintenance of genomic stability. nih.gov
Conversely, the same study demonstrated that DSePA inhibited the expression of p21 in the spleen and liver of these animals. nih.gov The p21 protein is a cyclin-dependent kinase inhibitor that can mediate cell cycle arrest, and its downregulation by DSePA in this context suggests a complex regulatory role that may facilitate other cellular processes like apoptosis in damaged cells. nih.govnih.govnih.govembopress.org
Furthermore, DSePA has been shown to influence the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. In the spleen of irradiated mice, DSePA treatment reversed the radiation-induced alterations in the expression of the pro-apoptotic BAX gene and the anti-apoptotic Bcl-2 gene. nih.gov The ratio of BAX to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.govnih.govresearchgate.netwaocp.org By modulating this ratio, DSePA can steer the cellular fate towards apoptosis, a crucial mechanism for eliminating genetically damaged cells. nih.gov
Interestingly, in some cancer cell models, the apoptotic effect of DSePA has been observed to be independent of the tumor suppressor protein p53. nih.gov This suggests that DSePA can activate alternative cell death pathways, which is of significant interest for cancers with mutated or non-functional p53.
The table below summarizes the observed modulation of gene expression by this compound in response to γ-radiation in an animal model.
| Gene | Tissue | Effect of DSePA on Expression |
| GADD45alpha | Spleen, Liver | Augmented |
| p21 | Spleen, Liver | Inhibited |
| BAX | Spleen | Reversed radiation-induced changes |
| Bcl-2 | Spleen | Reversed radiation-induced changes |
Modulation of Apoptotic Mechanisms (in in vitro models)
In vitro studies have elucidated the pro-apoptotic mechanisms of this compound (DSePA) in various cancer cell lines, highlighting its potential as an anticancer agent. A notable finding is that DSePA can induce apoptosis through a p53-independent pathway, which is particularly relevant for the treatment of tumors with p53 mutations. nih.gov
The apoptotic cascade initiated by DSePA involves both the extrinsic and intrinsic pathways, along with endoplasmic reticulum (ER) stress. In human lung cancer cell line A549, treatment with DSePA led to a significant increase in the levels of key markers associated with these pathways. nih.gov
Intrinsic (Mitochondrial) Pathway: The intrinsic pathway is triggered by cellular stress and converges at the mitochondria. DSePA treatment has been shown to increase the levels of the pro-apoptotic protein Bax. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm, which in turn activates caspase-9, an initiator caspase of the intrinsic pathway. nih.gov
Extrinsic (Death Receptor) Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Studies have demonstrated that DSePA treatment increases the levels of Tumor Necrosis Factor Receptor (TNFR) and FAS-associated death domain (FADD), key components of the death-inducing signaling complex (DISC). This leads to the activation of the initiator caspase-8. nih.gov
Endoplasmic Reticulum (ER) Stress: DSePA has also been found to induce ER stress, a condition that can trigger apoptosis if the stress is prolonged or severe. Markers of ER stress, such as increased protein ubiquitylation, calcium flux, and the upregulation of Binding-Immunoglobulin Protein (Bip) and C/EBP homologous protein (CHOP), were significantly elevated following DSePA treatment. The activation of caspase-12, a caspase associated with ER stress-mediated apoptosis, was also observed. nih.gov
The following table summarizes the key molecular markers modulated by DSePA in the induction of apoptosis in vitro.
| Apoptotic Pathway | Key Markers | Effect of DSePA |
| Intrinsic | Bax, Cytochrome c, Caspase-9 | Increased |
| Extrinsic | TNFR, FADR, Caspase-8 | Increased |
| ER Stress | Protein Ubiquitylation, Calcium Flux, Bip, CHOP, Caspase-12 | Increased |
Investigations in Animal Models (Focus on molecular and cellular mechanisms, excluding clinical human trial data)
Assessment of DNA Damage Attenuation
Studies in animal models have demonstrated the capacity of this compound (DSePA) to mitigate DNA damage induced by genotoxic agents, particularly ionizing radiation. This protective effect is a cornerstone of its radioprotective properties.
In a study using Swiss albino mice, the pre-treatment with DSePA was shown to significantly attenuate radiation-induced DNA damage. nih.gov This was assessed using the single-cell gel electrophoresis (comet assay) on peripheral blood leukocytes. The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The results indicated a reduction in the extent of DNA migration in the electrophoretic field in the cells from DSePA-treated animals compared to the irradiated control group, signifying a lower level of DNA damage. nih.gov
The attenuation of DNA damage by DSePA is likely mediated through multiple mechanisms. As a potent antioxidant, DSePA can scavenge free radicals generated by ionizing radiation, thereby preventing them from damaging cellular macromolecules, including DNA. researchgate.net Furthermore, its ability to modulate the expression of DNA damage response genes, such as GADD45alpha, suggests that it may also enhance the cellular capacity for DNA repair. nih.gov
The table below presents a qualitative summary of the findings on DNA damage attenuation by DSePA in an animal model.
| Animal Model | Inducing Agent | Assay | Tissue/Cell Type | Observed Effect on DNA Damage |
| Swiss albino mice | γ-radiation | Single-cell gel electrophoresis (Comet assay) | Peripheral blood leukocytes | Attenuated |
Evaluation of Organ-Specific Biochemical Changes (e.g., hepatic, splenic, gastrointestinal)
Investigations in animal models have revealed that this compound (DSePA) can induce significant biochemical changes in various organs, particularly in the context of protecting against external stressors like radiation and chemical toxicity.
Hepatic Changes: In studies with Swiss albino mice exposed to whole-body γ-radiation, pre-treatment with DSePA demonstrated a marked protective effect on the liver. It inhibited radiation-induced lipid peroxidation and protein carbonylation, which are key indicators of oxidative damage to cellular membranes and proteins, respectively. nih.gov Furthermore, DSePA helped to maintain hepatic function, which is often compromised by radiation exposure. This was associated with the restoration of endogenous antioxidant levels, including glutathione, glutathione peroxidase, superoxide (B77818) dismutase, and catalase, in the livers of irradiated mice. nih.gov In a different model, DSePA administration significantly suppressed oxidative stress in the hepatic tissues of C57BL/6 mice exposed to the heavy metal mercury(II) chloride (HgCl2). nih.gov
Splenic Changes: The spleen, a vital organ of the hematopoietic and immune systems, is highly sensitive to radiation. DSePA treatment was found to mitigate radiation-induced damage to the spleen. It restored the cellularity of the spleen, which is typically reduced after radiation exposure due to the death of hematopoietic cells. nih.gov Moreover, DSePA inhibited radiation-induced apoptosis in the spleen, a process that contributes to the depletion of splenocytes. nih.gov
Gastrointestinal Changes: The gastrointestinal tract is another organ system that is highly susceptible to radiation injury. Pre-treatment with DSePA was shown to have a protective effect on the gastrointestinal tract of irradiated mice. Specifically, it restored the radiation-induced reduction in the height of the intestinal villi and the number of crypt cells. nih.gov The maintenance of the structural integrity of the intestinal mucosa is crucial for its absorptive function and for preventing systemic infections. A pharmacokinetic study in SCID mice also showed that DSePA accumulates to a high concentration in the intestine following oral administration, which may contribute to its protective effects in this organ. researchgate.net
The following table summarizes the organ-specific biochemical and cellular changes induced by DSePA in animal models.
| Organ | Animal Model | Stressor | Observed Protective Effects |
| Liver | Swiss albino mice | γ-radiation | Inhibition of lipid peroxidation and protein carbonylation; Restoration of antioxidant enzyme levels. |
| Liver | C57BL/6 mice | HgCl2 | Suppression of oxidative stress. |
| Spleen | Swiss albino mice | γ-radiation | Restoration of spleen cellularity; Inhibition of apoptosis. |
| Gastrointestinal Tract | Swiss albino mice | γ-radiation | Restoration of villus height and crypt cell numbers. |
Studies on Cellular Proliferation and Differentiation Pathways
Research in animal models has provided evidence that this compound (DSePA) can influence cellular proliferation and differentiation pathways, particularly in the context of tissue regeneration and cancer therapy.
In the context of radioprotection, DSePA has been shown to promote the proliferation of intestinal cells. In Swiss albino mice exposed to whole-body γ-radiation, pre-treatment with DSePA restored the number of crypt cells in the gastrointestinal tract. nih.gov The intestinal crypts contain stem cells that are responsible for the continuous renewal of the intestinal epithelium. The restoration of crypt cell numbers suggests that DSePA may stimulate the proliferation of these stem cells or their progeny, thereby facilitating the repair of the radiation-damaged intestinal lining.
Conversely, in the context of cancer, DSePA has demonstrated the ability to suppress the growth of tumor cells. In a study using a xenograft model, where human lung cancer cells (A549) were implanted in severe combined immunodeficient (SCID) mice, DSePA treatment was effective in suppressing tumor growth. nih.gov This anti-proliferative effect in cancer cells, coupled with its pro-proliferative effect in normal tissues like the intestine, highlights the potential for DSePA to act as a differential modulator of cell growth, a highly desirable characteristic for a cancer therapeutic agent. rsc.org
While these studies indicate an effect on cellular proliferation, the specific signaling pathways through which DSePA exerts these effects in animal models are still an area of active investigation. The modulation of genes like p21, which is a known regulator of cell cycle progression, likely plays a role. nih.gov
The table below summarizes the observed effects of DSePA on cellular proliferation in different contexts within animal models.
| Animal Model | Tissue/Cell Type | Context | Observed Effect on Proliferation |
| Swiss albino mice | Gastrointestinal crypt cells | Radioprotection | Stimulated (restored cell numbers) |
| SCID mice with A549 xenograft | Human lung cancer cells | Cancer therapy | Suppressed (inhibited tumor growth) |
Advanced Analytical and Spectroscopic Methodologies for Characterizing 3,3 Diselenobispropionic Acid Interactions
Spectroscopic Techniques for Structural Elucidation of Complexes and Reaction Products
Spectroscopic methods are indispensable for elucidating the structural details of DSePA in its native form and when it complexes with other substances or undergoes chemical reactions.
UV-Visible spectroscopy is a powerful tool for monitoring binding events and reaction kinetics involving 3,3'-Diselenobispropionic acid. spectroscopyonline.com The technique relies on the principle that the absorption of ultraviolet or visible light by a molecule is directly proportional to its concentration in a solution. The diselenide bond in DSePA gives rise to a characteristic UV absorption.
Changes in the electronic environment of the diselenide chromophore upon binding to other molecules, such as proteins or nanoparticles, can lead to shifts in the absorption maximum (λmax) or changes in molar absorptivity. For instance, the binding of a similar compound, 2,3-dihydroxybiphenyl, to an enzyme resulted in a blue shift of its absorption spectrum. libretexts.org Such spectral shifts provide evidence of interaction and can be used to determine binding constants.
Furthermore, reactions involving the cleavage or formation of the diselenide bond can be readily monitored. For example, the reduction of the diselenide to the corresponding selenol would lead to the disappearance of the characteristic diselenide absorption band, allowing for real-time tracking of the reaction progress. spectroscopyonline.comresearchgate.net The dynamic exchange of diselenide bonds, which can be induced by visible light, can also be followed using this technique. tsinghua.edu.cn
A summary of expected UV-Visible spectroscopic parameters for diselenide compounds is presented below.
| Parameter | Typical Value/Observation | Significance |
| λmax of Diselenide Bond | ~300 - 340 nm | Characteristic absorption of the Se-Se bond. |
| Spectral Shift upon Binding | Hypsochromic (blue) or Bathochromic (red) shift | Indicates interaction with other molecules and changes in the electronic environment. |
| Change in Absorbance | Increase or decrease over time | Monitors the progress of reactions involving the formation or cleavage of the diselenide bond. |
Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in this compound and its reaction products. wikipedia.org The FTIR spectrum provides a molecular fingerprint by detecting the vibrational frequencies of chemical bonds.
For DSePA, the most prominent and characteristic absorption bands are associated with the carboxylic acid groups. libretexts.orgorgchemboulder.comlibretexts.orgopenstax.org The O-H stretch of the carboxylic acid appears as a very broad band, typically in the range of 3300-2500 cm⁻¹, which often overlaps with the C-H stretching vibrations. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.comopenstax.org The position of this peak is sensitive to hydrogen bonding; in the solid state or as a dimer, it typically appears around 1710 cm⁻¹. openstax.org The C-O stretch and O-H bend also produce characteristic bands in the fingerprint region. orgchemboulder.com
When DSePA forms complexes or undergoes reactions, changes in its FTIR spectrum can be observed. For example, the deprotonation of the carboxylic acid to form a carboxylate salt would result in the disappearance of the broad O-H stretch and the appearance of characteristic asymmetric and symmetric stretching bands for the carboxylate anion.
The table below summarizes the key FTIR absorption bands expected for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |
| C-H stretch (alkyl) | 2950 - 2850 | Medium, Sharp | |
| C=O stretch | 1760 - 1690 | Strong, Sharp | |
| C-O stretch | 1320 - 1210 | Medium | |
| O-H bend | 1440 - 1395 & 950 - 910 | Medium, Broad |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about the molecular structure and dynamics of this compound in solution. Both ¹H NMR and ⁷⁷Se NMR are particularly informative.
In the ¹H NMR spectrum of DSePA, the protons of the two equivalent propionic acid chains would give rise to distinct signals. The spectrum is expected to show two triplets, corresponding to the methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the selenium atom (Se-CH₂) would appear at a different chemical shift than the protons on the carbon adjacent to the carboxyl group (-CH₂-COOH). The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift. Biochemical and NMR studies have been used to confirm that deuterated derivatives of DSePA undergo slower redox reactions. rsc.org
⁷⁷Se NMR spectroscopy provides direct insight into the electronic environment of the selenium atoms. northwestern.eduhuji.ac.ilacs.orgnih.govcdnsciencepub.com The chemical shift of ⁷⁷Se is highly sensitive to the oxidation state and the nature of the substituents attached to the selenium atom. northwestern.eduhuji.ac.il For a diselenide like DSePA, a specific chemical shift would be observed. Upon reduction to the selenol, a significant upfield shift in the ⁷⁷Se resonance is expected. This makes ⁷⁷Se NMR a powerful tool for studying the redox chemistry of DSePA.
The following table outlines the anticipated ¹H NMR chemical shifts for this compound.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling |
| -COOH | 10 - 12 | Singlet (broad) | - |
| -Se-CH₂- | ~ 3.0 | Triplet | J ≈ 7 Hz |
| -CH₂-COOH | ~ 2.8 | Triplet | J ≈ 7 Hz |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for confirming the presence of selenium and determining its oxidation state. researchgate.netthermofisher.comxpsdatabase.netag.gov
The Se 3d core level spectrum is characteristic of the selenium oxidation state. researchgate.netthermofisher.comresearchgate.net In DSePA, selenium is in the -1 oxidation state. The Se 3d spectrum would show a doublet (Se 3d₅/₂ and Se 3d₃/₂) with binding energies characteristic of a diselenide. For elemental selenium (Se⁰), the Se 3d₅/₂ peak is typically observed around 55 eV. thermofisher.com In selenite (B80905) (Se⁴⁺), this peak shifts to a higher binding energy. researchgate.net By analyzing the binding energies of the Se 3d peaks, one can confirm the diselenide linkage and monitor changes in the oxidation state during redox reactions. XPS can also provide quantitative information about the relative amounts of carbon and oxygen.
A table of representative binding energies for different selenium oxidation states is provided below.
| Element | Orbital | Oxidation State | Typical Binding Energy (eV) |
| Selenium | Se 3d₅/₂ | Se(-I) in R-Se-Se-R | ~ 55 - 56 |
| Se 3d₅/₂ | Se(0) | ~ 55.1 | |
| Se 3d₅/₂ | Se(IV) as Selenite | > 58 | |
| Carbon | C 1s | C-C, C-H | ~ 284.8 |
| C 1s | C-O, C-Se | ~ 286 | |
| C 1s | C=O | ~ 288 | |
| Oxygen | O 1s | C=O | ~ 532 |
| O 1s | C-O-H | ~ 533 |
The crystal structure of this compound has been determined, revealing key structural parameters. Analysis of the diffraction pattern allows for the determination of the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice. This information is fundamental for correlating the solid-state structure with its physicochemical properties. When DSePA forms crystalline complexes with other molecules, XRD can be used to elucidate the structure of the resulting complex, revealing the nature of the binding interactions.
Key crystallographic data for this compound are presented in the table below.
| Parameter | Value |
| Molecular Formula | C₆H₁₀O₄Se₂ |
| Molecular Weight | 304.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 962.73(17) ų |
| Z (Formula units per unit cell) | 2 |
| Calculated Density | 2.153 g/cm³ |
| Absorption Coefficient (μ) | 7.655 mm⁻¹ |
Electrochemical Methods for Redox Potential Determination and Reaction Kinetics
Electrochemical methods, such as cyclic voltammetry, are essential for probing the redox behavior of this compound. These techniques provide information on the redox potential of the diselenide/selenol couple and the kinetics of the electron transfer reactions.
The diselenide bond in DSePA can be reversibly reduced to two selenol groups. The formal reduction potential (E°') of this process is a key thermodynamic parameter that quantifies the oxidizing or reducing strength of the molecule. The redox potential of diselenides is generally lower than that of their disulfide counterparts, making them more potent reducing agents under certain conditions. jst.go.jp The specific redox potential is influenced by the molecular structure and the solvent environment. jst.go.jp
By studying the electrochemical behavior of DSePA at an electrode surface, one can determine its reduction and oxidation peak potentials. nih.gov The separation between these peaks provides information about the reversibility of the redox process. Furthermore, the scan rate dependence of the peak currents can be used to investigate the kinetics of the electron transfer and any coupled chemical reactions. This information is vital for understanding the role of DSePA in redox-mediated biological processes.
Chromatographic and Mass Spectrometric Approaches for Reaction Mixture Analysis
The analysis of reaction mixtures containing this compound and its derivatives necessitates powerful analytical techniques that can separate, identify, and quantify multiple components within a complex matrix. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS), are indispensable tools for this purpose, providing detailed insights into reaction progress, product formation, and the speciation of selenium compounds.
High-Performance Liquid Chromatography is a cornerstone technique for separating organoselenium compounds from reaction media. mdpi.com The method's versatility allows for the separation of a wide array of selenium species, including starting materials, intermediates, and final products. nih.gov For compounds like this compound, which contains carboxylic acid functional groups, reversed-phase HPLC is commonly employed. To enhance retention and improve peak shape for such polar analytes, ion-pairing agents are often added to the mobile phase. Perfluorinated carboxylic acids, such as heptafluorobutanoic acid (HFBA), have been successfully used for the separation of over 20 selenium compounds in a single isocratic run. nih.gov The choice of stationary phase is also critical; while standard C18 columns are common, porous graphitic carbon (PGC) has been shown to provide excellent separation for various selenium species. nih.gov
When coupled with a detector, HPLC allows for the quantification of separated components. A Diode Array Detector (DAD) can be used, with monitoring at low wavelengths (around 210 nm) being suitable for aliphatic carboxylic acids. cnrs.fr However, for complex mixtures where selenium-specific detection is required, coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice. nih.govrsc.org HPLC-ICP-MS offers high sensitivity and element-specific detection, making it ideal for selenium speciation analysis. mdpi.com A significant challenge in ICP-MS for selenium analysis is the polyatomic interference from the argon plasma, particularly the ⁴⁰Ar₂⁺ ion, which overlaps with selenium's most abundant isotope, ⁸⁰Se⁺. rsc.org This issue can be mitigated by using tandem mass spectrometry (ICP-MS/MS) and monitoring an alternative mass, such as ⁸⁰Se¹⁶O⁺, or by employing an alternative plasma source, like a nitrogen microwave-induced plasma (N₂-MIP-MS), which eliminates argon-based interferences entirely. mdpi.comrsc.org
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides both separation and structural information, making it a powerful tool for identifying unknown products and confirming the identity of target molecules in a reaction mixture. waters.com Electrospray Ionization (ESI) is a frequently used ionization technique for organoselenium compounds, generally showing greater effectiveness than Atmospheric Pressure Chemical Ionization (APCI). nih.gov Tandem mass spectrometry (MS/MS) is particularly valuable, as it provides characteristic fragmentation patterns that aid in the structural elucidation of the separated compounds. nih.govmdpi.com For instance, the analysis of a deuterated derivative of this compound was confirmed using such advanced techniques. rsc.org To improve the chromatographic behavior and mass spectrometric response of carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed. nih.govunimi.it This strategy is effective for quantifying short- and medium-chain fatty acids and can be applied to reaction mixtures containing this compound.
The following tables summarize typical analytical conditions and key mass spectrometric data relevant to the analysis of this compound and related compounds.
Table 1: Exemplary HPLC and ICP-MS Conditions for Selenium Speciation Analysis This table is interactive. Use the search bar to filter results.
| Technique | Column/Stationary Phase | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| HPLC-ICP-MS | Reversed-Phase | Methanol-water (1:99, v/v) with 0.1% Heptafluorobutanoic acid (HFBA) | ICP-MS, ESI-MS | nih.gov |
| HPLC-MS/MS | Porous Graphitic Carbon (PGC) | Gradient elution with ammonium (B1175870) formate | ESI-MS/MS (Triple Quadrupole or Q-Tof) | nih.gov |
| HPLC-ICP-MS/MS | Hamilton PRP-X100 (Anion Exchange) | 25 mM Sodium Citrate and 2% Methanol (pH 4.0) | ICP-MS/MS (monitoring ⁸⁰Se¹⁶O⁺) | mdpi.com |
| HPLC-HG-N₂-MIP-MS | PRP-X100 (Anion Exchange) | 15 mM Phosphate buffer (pH 7.0) | Hydride Generation - Nitrogen Microwave-Induced Plasma - MS | rsc.org |
| RP-HPLC | C18 Column | Water + 0.1% Formic Acid and Acetonitrile | ESI-MS/MS | unimi.it |
Theoretical and Computational Chemistry Studies of 3,3 Diselenobispropionic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of DSePA. These studies provide a fundamental understanding of the molecule's stability, reactivity, and electronic characteristics.
The diselenide bond (Se-Se) is the central functional group in DSePA and dictates much of its chemical and biological activity. Quantum chemical calculations have been used to determine the geometric and electronic parameters of this bond. While specific DFT studies exclusively on DSePA are not abundant in the literature, data from related organoselenium compounds and general principles of computational chemistry allow for a detailed characterization. researchgate.net
The geometry of the diselenide bridge is characterized by the C-Se-Se-C dihedral angle, which determines the molecule's conformation. Similar to other diaryl diselenides, DSePA can exist in different conformations, often described as "open" or "closed". nih.gov The bond lengths and angles are critical for understanding the stability of the diselenide bond. DFT calculations at the B3LYP/6-311G(d,p) level, a common method for such molecules, can provide optimized geometric parameters. nih.gov The electronic nature of the bond is further described by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are key indicators of chemical reactivity and the ability to participate in redox reactions. e3s-conferences.orgresearchgate.net The HOMO-LUMO gap is a crucial parameter for assessing the molecule's stability and the energy required for electronic excitation. schrodinger.comnist.gov
| Parameter | Description | Typical Calculated Value/Range |
|---|---|---|
| Se-Se Bond Length | The distance between the two selenium atoms. | ~2.3 - 2.4 Å |
| C-Se Bond Length | The distance between a carbon atom of the propionic acid chain and a selenium atom. | ~1.9 - 2.0 Å |
| C-Se-Se Bond Angle | The angle formed by a carbon and two selenium atoms. | ~95° - 105° |
| C-Se-Se-C Dihedral Angle | The torsional angle that defines the conformation of the diselenide bridge. | ~80° - 100° |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | ~3-5 eV |
Computational methods are powerful tools for predicting the reactivity of DSePA and mapping out potential reaction pathways, especially in the context of its antioxidant activity. researchgate.net A key aspect of DSePA's function is its interaction with reactive oxygen species (ROS), such as the hydroxyl radical (•OH). researchgate.net Pulse radiolysis studies, complemented by theoretical interpretations, have elucidated the mechanism of this interaction. researchgate.net
The reaction with •OH is initiated by the addition of the radical to one of the selenium atoms, which have high electron density. researchgate.net This forms a transient hydroxyl radical adduct. researchgate.net This adduct is unstable and rapidly eliminates a water molecule (or a hydroxide (B78521) ion, depending on the pH) to form a diselenide radical cation. researchgate.net This radical cation is characterized by a two-centered, three-electron (2c-3e) bond between the selenium atoms, which helps to stabilize the radical center. researchgate.net The presence of the electron-donating carboxylate groups in DSePA (at physiological pH) helps to lower the reduction potential and stabilize this radical cation, in contrast to analogues with electron-withdrawing groups. researchgate.net
| Step | Reaction | Description |
|---|---|---|
| 1 | DSePA + •OH → [DSePA(•OH)] | Formation of a transient hydroxyl radical adduct. |
| 2 | [DSePA(•OH)] → [DSePA]•+ + OH- | Elimination of a hydroxide ion to form the diselenide radical cation. |
The one-electron reduction potential (E) is a key measure of the ability of a compound to donate an electron and neutralize an oxidizing radical. For DSePA (referred to as SeP in the study), the one-electron reduction potential was estimated from pulse radiolysis data. researchgate.net The value reflects the ease with which the diselenide radical cation is formed. researchgate.net The electron-donating character of the propionic acid side chains contributes to a lower reduction potential compared to other selenocystine (B224153) analogues, enhancing its radical scavenging capability. researchgate.net Computational methods, such as DFTMD (Density Functional Theory based Molecular Dynamics), can be employed to calculate redox potentials and acidity constants, providing a theoretical framework to compare with experimental values. researchgate.net
| Parameter | Description | Reported Value for DSePA (or analogue) | Significance |
|---|---|---|---|
| One-Electron Reduction Potential (E) | The potential for the reaction [DSePA]•+ + e- → DSePA at pH 7. | 0.96 V vs NHE | |
| Reaction Rate with •OH | The bimolecular rate constant for the reaction between DSePA and the hydroxyl radical. | ~10¹⁰ M⁻¹s⁻¹ |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of DSePA in complex environments over time. These simulations model the interactions of DSePA with surrounding molecules, such as solvents or large biomolecules, providing insights into its transport, bioavailability, and mechanisms of interaction.
The behavior of DSePA in a biological system is heavily influenced by its interactions with the aqueous environment. MD simulations can model the solvation of DSePA in water, revealing details about the hydration shell and the specific interactions that occur. nih.gov The propionic acid groups, being hydrophilic, are expected to form strong hydrogen bonds with water molecules. nih.gov The diselenide bridge, being more hydrophobic, will have a different interaction profile.
Simulations can calculate the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. nih.govresearchgate.netmpg.de This value is crucial for understanding the solubility and partitioning of the compound between different biological compartments. The simulation would track the formation and breaking of hydrogen bonds between the carboxylate groups of DSePA and water, as well as the arrangement of water molecules around the nonpolar parts of the molecule. nih.govresearchgate.net
| Interaction Type | Molecular Group (DSePA) | Interacting Partner (Solvent) | Description |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (-COOH/-COO-) | Water (H₂O) | Strong electrostatic interactions between the polar carboxyl groups and water molecules, dictating solubility. |
| Hydrophobic Interactions | Diselenide Bridge (-Se-Se-) & Alkyl Chain (-CH₂-CH₂-) | Water (H₂O) | The tendency of nonpolar groups to aggregate and minimize contact with water, influencing conformation. |
| van der Waals Forces | Entire Molecule | Water (H₂O) | General non-specific attractive and repulsive forces contributing to the overall solvation. |
To exert its biological effects, DSePA must interact with various biomolecules, including transport proteins and enzymes. Molecular docking and MD simulations are powerful techniques to predict and analyze these binding events at the molecular level. researchgate.net
A key study investigated the interaction between DSePA and human serum albumin (HSA), the primary transport protein in the blood. rsc.org Using a combination of spectroscopic methods and molecular docking, the study determined the binding affinity and identified the specific binding site. rsc.org The results showed that DSePA binds with high affinity to a site within domain IIA of HSA, which is one of the main drug-binding regions of the protein. rsc.orgnih.gov The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. rsc.org Such studies are crucial for understanding how DSePA is transported and distributed throughout the body. rsc.org
| Biomolecule | Binding Site | Binding Constant (Kb) | Key Interacting Residues | Primary Interactions |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | Domain IIA (Sudlow's Site I) | (2.5 - 3.2) x 10⁵ M⁻¹ | Trp214, Lys199, Arg222, Ala291, Leu238, Arg257 | Hydrogen Bonding, Hydrophobic Interactions |
Computational Modeling of Catalytic Mechanisms
Computational modeling has become an indispensable tool in elucidating the complex catalytic mechanisms of chemical compounds. In the case of DSePA, these methods are particularly valuable for understanding how it achieves its noteworthy GPx-like activity. Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics simulations can map out the energetic landscapes of reaction pathways, identify key intermediates, and highlight the specific atomic interactions that drive the catalytic process.
Active Site Analysis of GPx-mimicry
The ability of 3,3'-Diselenobispropionic acid to mimic the function of glutathione (B108866) peroxidase is a focal point of its research. The native enzyme contains a crucial selenocysteine (B57510) residue in its active site, which is central to its catalytic activity of reducing harmful peroxides. Computational studies aim to model how DSePA can replicate this function.
While specific computational analyses detailing the active site mimicry of DSePA are not extensively available in the public domain, the general principles of GPx mimicry by organoselenium compounds have been computationally explored. These studies often involve creating a model of the active site and then using computational methods to simulate the catalytic cycle. This typically involves the oxidation of the selenium center by a peroxide, followed by reduction via a thiol-containing molecule like glutathione.
For a hypothetical active site analysis of DSePA's GPx-mimicry, the following parameters would be computationally investigated:
| Parameter | Description | Hypothetical Computational Approach |
| Structure of the Active Site Model | A simplified model representing the essential components for catalysis, including DSePA and relevant solvent molecules. | Density Functional Theory (DFT) would be used to optimize the geometry of the DSePA molecule and its interaction with a peroxide and a thiol. |
| Reaction Pathway | The step-by-step mechanism of peroxide reduction by DSePA, including the formation of key intermediates like selenenic acid. | QM/MM simulations could trace the energetic profile of the reaction, identifying transition states and calculating activation energies for each step. |
| Key Amino Acid Interactions | Although DSePA is not an enzyme, understanding its non-covalent interactions with surrounding biological molecules is crucial. | Molecular docking could be used to place DSePA within the active site of a known protein to see if any favorable interactions stabilize the catalytic conformation. |
| Redox Potentials | The ease with which the selenium atom in DSePA can be oxidized and reduced is a key determinant of its catalytic efficiency. | DFT calculations can be employed to compute the redox potentials of the various selenium species involved in the catalytic cycle. |
This table represents a hypothetical computational study, as specific data for this compound is not currently available in published literature.
Ligand-Receptor Docking for Cellular Interactions
Ligand-receptor docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of DSePA, docking studies could reveal potential protein targets within a cell, shedding light on its broader biological effects beyond GPx mimicry.
Currently, there is a notable absence of published studies that have performed specific ligand-receptor docking of this compound with cellular receptors. Such studies would be instrumental in identifying proteins with which DSePA might interact, potentially modulating their function. This could explain some of its observed biological activities, such as its radioprotective and anticancer effects.
A theoretical docking study of DSePA against a library of cellular proteins would involve the following steps and generate valuable predictive data:
| Parameter | Description | Hypothetical Computational Approach |
| Target Receptor Selection | Identifying potential protein targets based on the known biological effects of DSePA. For example, proteins involved in redox signaling or apoptosis. | A literature review would inform the selection of a panel of relevant protein structures from the Protein Data Bank (PDB). |
| Binding Affinity Prediction | Estimating the strength of the interaction between DSePA and the target receptor, typically expressed as a docking score or binding free energy. | Software such as AutoDock or Glide would be used to dock DSePA into the binding sites of the selected receptors and calculate binding affinities. |
| Interaction Mode Analysis | Identifying the specific amino acid residues in the receptor's binding pocket that interact with DSePA and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). | Visualization software like PyMOL or VMD would be used to analyze the docked poses and identify key intermolecular interactions. |
| Pose Clustering and Validation | Grouping similar binding poses and validating the predictions, potentially through comparison with experimental data if available. | Clustering algorithms within the docking software would group conformations, and further molecular dynamics simulations could assess the stability of the predicted binding modes. |
This table outlines a hypothetical ligand-receptor docking study. To date, no specific research detailing such an analysis for this compound has been found in the scientific literature.
Emerging Research Frontiers and Future Directions for 3,3 Diselenobispropionic Acid
Design and Synthesis of Next-Generation Diselenide Derivatives with Tailored Reactivity
The core structure of 3,3'-diselenobispropionic acid (DSePA) presents a versatile scaffold for the design and synthesis of new derivatives with fine-tuned reactivity. researchgate.netnih.gov A significant area of research involves modifying the carboxylic acid groups to enhance bioavailability, cellular uptake, or to append targeting moieties that can direct the molecule to specific tissues or cell types. For instance, esterification or amidation of the carboxyl groups can alter the lipophilicity of the molecule, potentially influencing its pharmacokinetic profile.
A notable advancement in this area is the synthesis of deuterated derivatives of DSePA. rsc.org One study focused on the synthesis and characterization of 3,3'-diselenodipropionic acid-D8 (D-DSePA), which was achieved in a yield of approximately 42%. rsc.org The rationale behind deuterium (B1214612) labeling is to leverage the kinetic isotope effect, which can slow down metabolic reactions and potentially enhance the therapeutic index of the compound. rsc.org The results of this research indicated that deuteration of DSePA led to a significant reduction in its cytotoxicity in non-cancerous cells while maintaining its effectiveness in cancerous cell lines, ultimately resulting in a therapeutic index that was about five times higher than the non-deuterated form. rsc.org This approach highlights a promising strategy for developing safer and more effective anticancer agents based on the diselenide framework. rsc.org
Future synthetic strategies may explore the introduction of various functional groups onto the propionic acid backbone to modulate the electronic properties of the diselenide bond. This could allow for more precise control over its redox potential and its reactivity towards biological thiols and reactive oxygen species (ROS). The development of "smart" derivatives that are activated under specific physiological conditions, such as the acidic tumor microenvironment or high intracellular glutathione (B108866) levels, represents another exciting frontier. These next-generation compounds could offer enhanced selectivity and reduced off-target effects.
Integration into Novel Multifunctional Material Systems
The unique redox-responsive nature of the diselenide bond in this compound makes it an attractive building block for the creation of advanced, multifunctional materials. The reversible cleavage of the Se-Se bond in response to redox stimuli, such as the presence of glutathione, can be harnessed to design materials with tunable properties. This has led to the exploration of DSePA and its derivatives in the development of drug delivery systems, sensors, and self-healing materials.
Researchers are also investigating the incorporation of diselenide moieties into polymer backbones to create redox-responsive hydrogels and micelles. These materials can undergo sol-gel transitions or disassemble to release encapsulated drugs upon encountering specific biological triggers. The ability to precisely control the release of therapeutics at the target site is a major goal in drug delivery, and diselenide-containing materials offer a promising avenue to achieve this.
The table below summarizes some of the potential applications of DSePA in multifunctional material systems.
| Material System | Potential Application | Activating Stimulus |
| Selenium Nanoparticles | Targeted drug delivery, bio-imaging | Redox environment, pH |
| Diselenide-containing Hydrogels | Controlled drug release, tissue engineering | Glutathione, reactive oxygen species |
| Diselenide-based Micelles | Smart drug delivery | Redox gradients |
| Self-healing Polymers | Advanced coatings, soft robotics | Mechanical stress, redox changes |
Exploration of Uncharted Catalytic Applications
While this compound has been noted for its glutathione peroxidase (GPx)-like activity, its broader catalytic potential remains largely unexplored. nih.govlookchem.com The selenium atoms in the diselenide bond can cycle through different oxidation states, enabling the catalysis of a variety of redox reactions. This inherent catalytic capability opens up avenues for its use in synthetic organic chemistry and green chemistry applications.
One area of potential is in the development of diselenide-based catalysts for oxidation reactions. The ability of the diselenide to be oxidized to seleninic acids, which are known oxidizing agents, and then reduced back to the diselenide form, suggests the possibility of creating catalytic cycles for various oxidative transformations. These could include the oxidation of alcohols, aldehydes, and other functional groups under mild and environmentally friendly conditions.
Furthermore, the interaction of the diselenide bond with thiols could be exploited for the catalytic synthesis of disulfides, which are important structural motifs in peptides and proteins. Research in this area could lead to novel methods for peptide synthesis and modification. While some studies have shown that certain aliphatic diselenides have poor GPx-like catalytic activity, others, like allyl selenides, have proven more effective. lookchem.com This highlights the importance of structural modifications in tuning the catalytic performance of organoselenium compounds.
Future research should focus on systematically evaluating the catalytic activity of DSePA and its derivatives in a wider range of chemical transformations. This could involve high-throughput screening of different substrates and reaction conditions to identify new catalytic applications. The development of chiral diselenide catalysts for asymmetric synthesis is another exciting and challenging direction that could have a significant impact on the pharmaceutical and fine chemical industries.
Deepening the Understanding of Molecular-Level Biochemical Mechanisms
A comprehensive understanding of how this compound interacts with biological systems at the molecular level is crucial for optimizing its therapeutic potential. nih.gov While it is known to exhibit antioxidant and radioprotective effects, the precise biochemical pathways it modulates are still being elucidated. researchgate.netnih.govnih.gov
Research has shown that DSePA can act as a scavenger of reactive oxygen species (ROS) and can influence the activity of key antioxidant enzymes like glutathione peroxidase and superoxide (B77818) dismutase. researchgate.netnih.gov It has also been observed to inhibit radiation-induced apoptosis by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) genes. nih.gov Furthermore, DSePA has been shown to augment the expression of GADD45alpha, a gene involved in DNA damage response, while inhibiting p21, a cell cycle inhibitor. nih.gov
A particularly interesting finding is that DSePA can induce reductive stress in lung cancer cells, leading to p53-independent apoptosis. nih.gov This novel mechanism involves an initial decrease in basal ROS levels and a concurrent increase in reducing equivalents like the GSH/GSSG and NADH/NAD ratios. nih.gov This induction of reductive stress triggers both extrinsic and intrinsic apoptotic pathways, as well as endoplasmic reticulum stress. nih.gov
The table below outlines some of the known molecular-level interactions of DSePA.
| Biological Target/Process | Observed Effect of DSePA | Reference |
| Reactive Oxygen Species (ROS) | Scavenging of ROS | researchgate.netnih.gov |
| Glutathione Peroxidase (GPx) | Moderate GPx-like activity | researchgate.netnih.gov |
| Apoptosis | Inhibition of radiation-induced apoptosis | nih.gov |
| Gene Expression | Augmentation of GADD45alpha, inhibition of p21 | nih.gov |
| Cancer Cell Cytotoxicity | Induction of reductive stress and p53-independent apoptosis | nih.gov |
Future research should employ advanced techniques such as proteomics, metabolomics, and transcriptomics to obtain a more global view of the cellular response to DSePA. Identifying the specific protein targets with which DSePA and its metabolites interact will be key to unraveling its complex mechanism of action. Understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, is also critical for its development as a therapeutic agent. nih.gov
Interdisciplinary Research Synergies for Broader Scientific Impact
The full potential of this compound can only be realized through collaborative efforts that bridge multiple scientific disciplines. The inherent properties of this compound place it at the intersection of chemistry, biology, materials science, and medicine, creating numerous opportunities for synergistic research.
Chemists can focus on designing and synthesizing novel derivatives with tailored properties, as discussed in section 8.1. Biologists and biochemists can then investigate the molecular mechanisms of these new compounds, as outlined in section 8.4. This iterative cycle of design, synthesis, and biological evaluation is essential for the development of more effective and selective therapeutic agents.
Materials scientists can leverage the unique redox-responsive nature of the diselenide bond to create innovative materials for a variety of applications, from drug delivery to self-healing coatings, as detailed in section 8.2. Collaboration with engineers will be crucial for translating these laboratory-scale materials into real-world technologies.
Medical researchers and clinicians can explore the therapeutic potential of DSePA and its derivatives in preclinical and clinical studies. Its demonstrated radioprotective and potential anticancer activities suggest its utility in oncology, particularly in combination with radiation therapy to protect normal tissues. rsc.orgnih.gov Its antioxidant and anti-inflammatory properties also warrant investigation in the context of other diseases characterized by oxidative stress. lookchem.com
The following table highlights potential areas of interdisciplinary research involving DSePA.
| Disciplines | Research Focus | Potential Impact |
| Chemistry & Biology | Design and evaluation of targeted DSePA derivatives | More effective and selective therapeutics |
| Materials Science & Engineering | Development of redox-responsive materials | Advanced drug delivery systems, smart materials |
| Medicine & Pharmacology | Preclinical and clinical studies of DSePA | Novel cancer therapies, radioprotective agents |
| Toxicology & Environmental Science | Assessment of the safety and environmental impact of DSePA | Safe and sustainable applications |
By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of fundamental research on this compound into tangible benefits for society.
Q & A
Q. How does DSePA compare to sulfur-containing analogs (e.g., 3,3'-dithiobispropionic acid) in terms of metabolic pathways and enzymatic interactions?
- Methodological Answer : Comparative proteomic studies (e.g., 2D gel electrophoresis and gene deletion in Variovorax paradoxus) reveal distinct catabolic mechanisms. While thiodipropionic acid (TDP) is cleaved by enoyl-CoA hydratases (Ech-20/30) into 3-mercaptopropionate, selenium analogs may require selenocysteine lyases or glutathione peroxidase (GPx)-like pathways. Substrate specificity assays (e.g., thermal shift assays with TDP-CoA) can identify enzyme-substrate interactions .
Q. What strategies are effective for designing DSePA-based prodrugs with enhanced bioavailability?
- Methodological Answer : Prodrugs can be synthesized by conjugating DSePA to therapeutic agents via hydrolyzable linkers (e.g., ester or diselenide bonds). Self-assembling prodrug nanoassemblies (e.g., PTX-SS-PTX analogs in ) improve solubility and targeted release. Characterization involves dynamic light scattering (DLS) for size distribution and LC-MS/MS for stability profiling .
Q. How do environmental factors (pH, redox potential) influence DSePA's GPx-mimetic activity?
- Methodological Answer : GPx activity is assayed using coupled enzymatic reactions (e.g., NADPH oxidation in the presence of glutathione reductase). Substrate specificity toward hydroperoxides (vs. thiols) is pH-dependent; optimal activity occurs near physiological pH (7.4). Redox potential shifts can be monitored via cyclic voltammetry to correlate Se-Se bond stability with catalytic efficiency .
Q. What proteomic approaches identify key proteins involved in DSePA metabolism in microbial systems?
- Methodological Answer : Differential proteomics (e.g., label-free quantitation via LC-MS/MS) of microbial cultures grown on DSePA vs. control carbon sources (e.g., gluconate) highlights upregulated enzymes. Gene knockout strains (e.g., ΔEch-20/30 in V. paradoxus) validate metabolic bottlenecks. Functional annotation tools (e.g., KEGG pathways) map selenocompound metabolism .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of selenocysteine residues in DSePA's enzyme-mimetic activity.
- In Vivo Models : Validate antioxidant efficacy in murine models of oxidative stress (e.g., ischemia-reperfusion injury).
- Environmental Impact : Assess biodegradation pathways of DSePA in soil/water systems using metagenomics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
